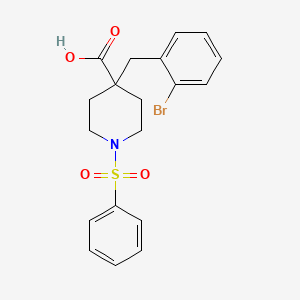

4-(2-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO4S/c20-17-9-5-4-6-15(17)14-19(18(22)23)10-12-21(13-11-19)26(24,25)16-7-2-1-3-8-16/h1-9H,10-14H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVFJDTYKOGFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CC2=CC=CC=C2Br)C(=O)O)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-(2-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C19H20BrNO4S

- Molecular Weight : 438.34 g/mol

- CAS Number : 1171661-56-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent substitutions. The presence of the bromobenzyl and phenylsulfonyl groups is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and death .

- Enzyme Inhibition : The compound may interact with various enzymes, showing potential as an inhibitor of key targets in cancer therapy. For instance, it has been implicated in the inhibition of IKKb, a protein involved in inflammatory responses that can lead to cancer progression .

- Binding Affinity Studies : Interaction studies have focused on its binding affinity to various biological targets. These studies suggest that it may selectively bind to certain receptors or enzymes relevant to disease pathways, although detailed mechanisms remain to be fully elucidated .

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Notable Activities |

|---|---|

| 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | Anticancer activity |

| 4-(Bromophenyl)-1-(phenylsulfonyl)piperidine | Antimicrobial properties |

| 4-(Chlorobenzyl)-1-(phenylsulfonyl)piperidine | Neuroprotective effects |

Case Study: Anticancer Mechanisms

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of apoptotic pathways while inhibiting survival signals .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. Preliminary research indicates that it may exhibit:

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The sulfonyl group may enhance the compound's efficacy against bacterial infections.

- Neuroprotective Effects : Structural analogs indicate potential benefits in neurodegenerative disease models.

Research has focused on the binding affinity of 4-(2-bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid to specific receptors and enzymes involved in disease pathways. Notable findings include:

- Target Interaction : Studies suggest interaction with receptors relevant to pain modulation and inflammation.

- Mechanism of Action : While detailed mechanisms are still under investigation, initial studies indicate that the compound may modulate signaling pathways associated with various diseases.

Synthetic Applications

The compound serves as a versatile building block in organic synthesis, facilitating the development of new pharmaceuticals. Its unique functional groups allow for:

- Modification for Enhanced Activity : Chemists can modify the compound to improve its pharmacological properties.

- Development of Analog Compounds : Structural variations can lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | Benzyl and phenylamino groups | Anticancer activity |

| 4-(Bromophenyl)-1-(phenylsulfonyl)piperidine | Bromophenyl instead of bromobenzyl | Antimicrobial properties |

| 4-(Chlorobenzyl)-1-(phenylsulfonyl)piperidine | Chlorobenzyl group | Neuroprotective effects |

The structural differences among these compounds highlight how specific substitutions can influence biological activity, making this compound particularly interesting for further research.

Comparaison Avec Des Composés Similaires

1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride (CAS 733797-83-6)

- Structural Differences :

- Bromine is in the para position on the benzyl group, compared to the ortho position in the target compound.

- Contains a hydrochloride salt instead of a phenylsulfonyl group.

- Properties: The hydrochloride salt improves aqueous solubility but reduces lipophilicity compared to the sulfonyl derivative.

1-(Phenylsulfonyl)piperidine-4-carboxylic Acid Derivatives

- Key Examples (from ):

- 1-((4-Chlorophenyl)sulfonyl)piperidine-4-carboxylic acid : Substitutes phenylsulfonyl with a 4-chlorophenylsulfonyl group.

- 1-Tosylpiperidine-4-carboxylic acid : Replaces phenylsulfonyl with tosyl (p-toluenesulfonyl), introducing a methyl group.

- Impact of Substituents: Electron-withdrawing groups (e.g., Cl in 4-chlorophenylsulfonyl) increase acidity of the carboxylic acid.

1-[4-[(Diethylamino)sulfonyl]-2-nitrophenyl]piperidine-4-carboxylic Acid (CAS N/A)

- Structural Features: A nitro group and diethylamino-sulfonyl substituent on the phenyl ring. Molecular formula: C₁₆H₂₃N₃O₆S (Molar mass: 385.44 g/mol).

- This compound may exhibit enhanced solubility in polar aprotic solvents compared to the target compound .

Comparative Data Table

Méthodes De Préparation

Synthesis of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

- Starting Material: Ethyl piperidine-4-carboxylate.

- Reaction: The nitrogen of the piperidine ring is sulfonylated using benzenesulfonyl chloride.

- Conditions: The reaction is performed in an aqueous medium with pH maintained at 9.0 by adding a basic aqueous solution of sodium carbonate (5%) at 0–5 °C.

- Procedure: Benzenesulfonyl chloride is added slowly over 10–15 minutes while maintaining temperature control. After complete addition, the mixture is stirred at 30 °C and monitored by TLC.

- Workup: The reaction is acidified to pH 2.0 with concentrated HCl, precipitating the product, which is filtered and dried to yield ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate as an off-white solid.

- Characterization: IR and 1H-NMR confirm the structure with characteristic peaks for Ar-CH, C=O, and S=O groups.

Conversion to 4-(2-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid

- Hydrolysis: The ethyl ester group is hydrolyzed to the corresponding carboxylic acid.

- Conditions: Typically, this is achieved by treatment with aqueous sodium hydroxide under reflux or room temperature stirring, followed by acidification to precipitate the acid.

- Isolation: The acid is isolated by filtration and purified by recrystallization.

- Yield and Purity: Yields are generally good, and purity is confirmed by standard spectroscopic methods.

Summary of Key Reaction Steps in Tabular Form

| Step | Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Sulfonylation | Benzenesulfonyl chloride, Na2CO3 (pH 9), 0–5 °C | Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate | pH control critical for selectivity |

| 2 | Alkylation at 4-position | 2-Bromobenzyl bromide, base (e.g., NaH) | 4-(2-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylate (ester) | Phenylsulfonyl protects nitrogen |

| 3 | Ester hydrolysis to acid | NaOH aqueous, reflux or room temp, acidify | This compound | Final target compound |

Research Findings and Notes on Reaction Optimization

- pH Control: Maintaining pH near 9 during sulfonylation is essential to avoid side reactions and ensure high yield of the sulfonylated intermediate.

- Temperature: Low temperatures (0–5 °C) during sulfonylation reduce by-products and improve selectivity.

- Alkylation Selectivity: The phenylsulfonyl group effectively protects the nitrogen and directs alkylation to the 4-position of the piperidine ring.

- Hydrolysis Conditions: Mild base hydrolysis followed by acidification is sufficient for conversion of the ester to acid without decomposition of the sensitive bromobenzyl substituent.

- Purification: Precipitation and recrystallization from methanol or aqueous solvents yield analytically pure compounds suitable for further biological evaluation.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 4-(2-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid?

- Methodological Answer : A common approach involves hydrolysis of the corresponding ester precursor. For example, ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate can be treated with aqueous NaOH (5N) in ethanol at room temperature for 24 hours, followed by acidification with HCl to precipitate the carboxylic acid. Yields up to 88% are achievable with careful pH control . Purification via recrystallization or chromatography (e.g., silica gel) is recommended to remove unreacted starting materials.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.93–8.09 ppm for phenylsulfonyl groups) and piperidine ring conformation .

- IR Spectroscopy : Identification of functional groups (e.g., carboxylic acid C=O stretch ~1730 cm⁻¹, sulfonyl S=O ~1150–1350 cm⁻¹) .

- Elemental Analysis : Validate purity (>93% by combustion analysis) and molecular formula consistency .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO, methanol, or aqueous buffers (pH 3–7) using UV-Vis spectroscopy or HPLC. For example, similar piperidine-carboxylic acids show slight solubility in chloroform and DMSO .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 week) with HPLC monitoring for degradation products .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Utilize quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. ICReDD’s approach integrates reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent selection, temperature) and minimize side reactions . For example, computational predictions of ester hydrolysis kinetics can reduce trial-and-error experimentation .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Step 1 : Repeat synthesis and characterization to rule out experimental error.

- Step 2 : Employ 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, overlapping piperidine ring protons can be resolved via NOESY to confirm spatial proximity .

- Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace bromobenzyl with chlorobenzyl) and compare bioactivity .

- Biochemical Assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric assays. For example, sulfonamide-containing analogs show affinity for zinc-dependent enzymes .

- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes and guide structural optimization .

Q. How to address low yields in large-scale synthesis?

- Methodological Answer :

- Process Optimization : Scale reaction parameters (e.g., stoichiometry, mixing efficiency) using design of experiments (DoE). For example, adjust NaOH concentration during ester hydrolysis to balance reaction rate and by-product formation .

- Purification : Implement continuous chromatography or fractional crystallization to improve recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.